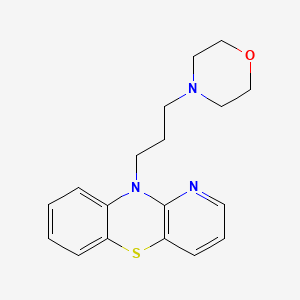
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)-: is a complex organic compound with a unique structure that combines a pyrido and benzothiazine ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- typically involves the condensation of appropriate starting materials under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes can vary, but they generally involve multi-step processes that include the formation of intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反应分析
Types of Reactions: 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
Chemistry: In chemistry, 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in materials science and chemical engineering.
作用机制
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
10H-Pyrido(3,2-b)(1,4)benzothiazine: This compound shares the core structure but lacks the 10-(3-morpholinopropyl) group.
Isothipendyl: A related compound with similar structural features but different functional groups.
Prothipendyl: Another related compound with variations in the substituents on the core structure.
Uniqueness: 10H-Pyrido(3,2-b)(1,4)benzothiazine, 10-(3-morpholinopropyl)- is unique due to the presence of the 10-(3-morpholinopropyl) group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
67465-78-5 |
|---|---|
分子式 |
C18H21N3OS |
分子量 |
327.4 g/mol |
IUPAC 名称 |
4-(3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropyl)morpholine |
InChI |
InChI=1S/C18H21N3OS/c1-2-6-16-15(5-1)21(18-17(23-16)7-3-8-19-18)10-4-9-20-11-13-22-14-12-20/h1-3,5-8H,4,9-14H2 |
InChI 键 |
IAEXWMMGYDTCND-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCN2C3=CC=CC=C3SC4=C2N=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


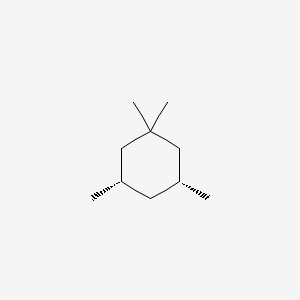
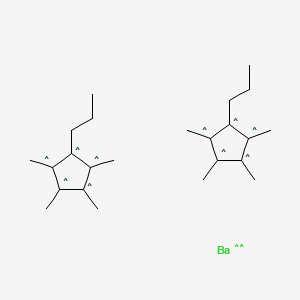
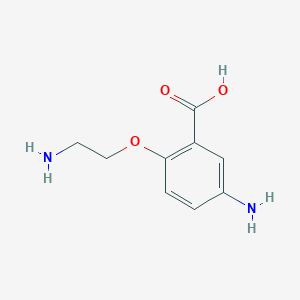
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
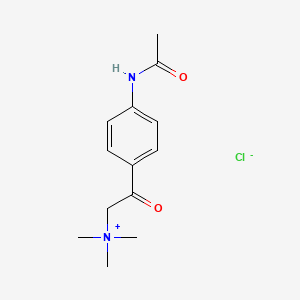

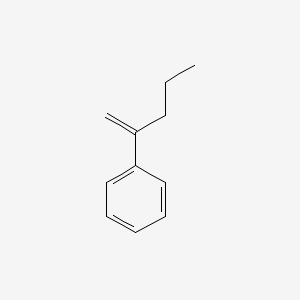



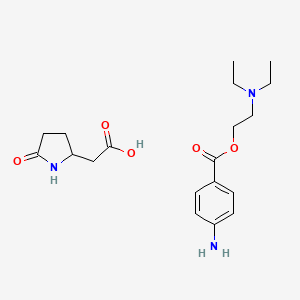
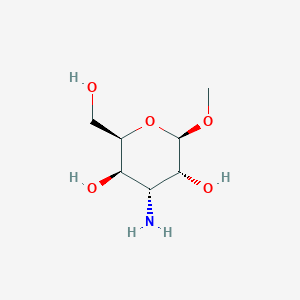
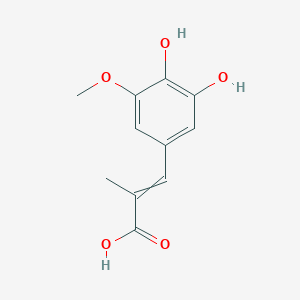
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-](/img/structure/B13811052.png)
